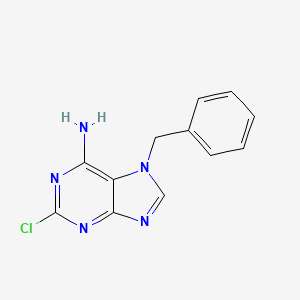

7-benzyl-2-chloro-7H-purin-6-amine

Description

The exact mass of the compound 7-Benzyl-2-chloro-7H-purin-6-ylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-benzyl-2-chloropurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLFBWHEVKVQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=NC(=NC(=C32)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389576 | |

| Record name | 7-Benzyl-2-chloro-7H-purin-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56025-89-9 | |

| Record name | 2-Chloro-7-(phenylmethyl)-7H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56025-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Benzyl-2-chloro-7H-purin-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-benzyl-2-chloro-7H-purin-6-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 7-benzyl-2-chloro-7H-purin-6-amine

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a substituted purine derivative of significant interest to medicinal chemists and drug development professionals. As a structural analog of biologically active nucleosides, this compound serves as a versatile scaffold for the synthesis of targeted therapeutic agents. This document elucidates its core chemical properties, provides a robust synthetic strategy with detailed protocols, explores its reactivity and potential for derivatization, and outlines methods for its analytical characterization. The guide is structured to deliver not just data, but also expert insights into the causality behind its chemical behavior and its strategic importance in the context of modern drug discovery, particularly in the development of kinase inhibitors.

Introduction & Strategic Significance

The purine ring is a privileged scaffold in medicinal chemistry, forming the core of endogenous signaling molecules and a multitude of approved drugs.[1] Derivatives of purine, such as this compound, are of particular interest due to their potential to modulate the activity of key enzyme families, most notably protein kinases.

The strategic placement of substituents on the purine core dictates biological activity. In the target molecule:

-

The 2-chloro group is crucial. It can serve as a handle for further chemical modification via nucleophilic substitution. Furthermore, introducing a substituent at the C2 position can prevent metabolic degradation by enzymes like adenosine deaminase (ADA), which enhances the biological lifetime of the compound.[2]

-

The 6-amino group is a key hydrogen-bonding feature, essential for interaction with the hinge region of many kinase ATP-binding pockets.

-

The 7-benzyl group provides a vector for exploring hydrophobic pockets within a target protein. Its position on the N7 nitrogen of the purine ring, as opposed to the more common N9 position, offers a distinct spatial arrangement that can be exploited to achieve target selectivity.

This compound is closely related to known kinase inhibitors. For instance, the isomeric N6-substituted purine, 2-chloro-N-(phenylmethyl)-1H-purin-6-amine, is a known intermediate in the synthesis of Olomoucine, a first-generation cyclin-dependent kinase (CDK) inhibitor.[3] This context underscores the potential of this compound as a foundational building block for developing novel therapeutics, particularly in oncology.[4]

Physicochemical & Structural Properties

The fundamental properties of this compound define its behavior in both chemical and biological systems.

Chemical Structure

The IUPAC name for this compound is this compound. It is critical to distinguish it from its N9-benzyl and N6-benzyl isomers, which will have different physical and biological properties.

Caption: 2D Structure of this compound.

Core Physicochemical Data

The following table summarizes the key identifiers and computed properties for the molecule.

| Property | Value | Source |

| CAS Number | 56025-89-9 | BLDpharm[5] |

| Molecular Formula | C₁₂H₁₀ClN₅ | ECHEMI[6] |

| Molecular Weight | 259.69 g/mol | Biosynth[7] |

| Exact Mass | 259.062473 Da | ECHEMI[6] |

| Topological Polar Surface Area (TPSA) | 43.6 Ų (for related dichloropurine) | ChemScene[8] |

| LogP (Computed) | 3.18 (for related dichloropurine) | ChemScene[8] |

| Hydrogen Bond Donors | 1 (from amine) | Inferred |

| Hydrogen Bond Acceptors | 4 (from ring nitrogens) | Inferred |

| Rotatable Bonds | 2 | Inferred |

Note: Some data is for the closely related precursor 7-benzyl-2,6-dichloro-7H-purine, as comprehensive experimental data for the title compound is not publicly available.

Synthesis and Purification

A robust synthesis of this compound is essential for its use in research and development. The most logical approach involves a three-step sequence starting from commercially available 2,6-dichloropurine.

Synthetic Workflow

The proposed pathway prioritizes the selective introduction of the benzyl and amino groups.

Caption: Proposed synthetic workflow for the target compound.

Rationale and Mechanistic Insights

-

Step 1: Benzylation: Alkylation of the purine ring with benzyl bromide under basic conditions (e.g., potassium carbonate) typically yields a mixture of N7 and N9 substituted isomers. The ratio is dependent on reaction conditions such as solvent and temperature. Differentiating these isomers is a critical step.

-

Step 2: Isomer Separation: The N7 and N9 isomers possess different polarities, allowing for their separation using column chromatography. The N9 isomer is often less polar and elutes first from a silica gel column.

-

Step 3: Selective Ammonolysis: The chlorine atom at the C6 position of the purine ring is significantly more reactive towards nucleophilic aromatic substitution than the chlorine at the C2 position. This is due to the stronger electron-withdrawing effect from the adjacent nitrogen atoms in the pyrimidine portion of the purine. This differential reactivity allows for the selective displacement of the C6-chloro group with ammonia to form the desired 6-amino product while leaving the C2-chloro group intact.

Experimental Protocol

This protocol is a representative procedure based on established purine chemistry.

-

Benzylation of 2,6-Dichloropurine:

-

To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

-

Stir the mixture at 60 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, pour it into ice water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude isomer mixture.

-

-

Chromatographic Separation:

-

Selective Ammonolysis:

-

Dissolve the purified 7-benzyl-2,6-dichloro-7H-purine (1.0 eq) in a 7N solution of ammonia in methanol.

-

Transfer the solution to a sealed pressure tube.

-

Heat the reaction at 80-100 °C for 12-24 hours.

-

Cool the tube to room temperature, then carefully open.

-

Concentrate the mixture under reduced pressure. The resulting solid can be purified by recrystallization or a final chromatographic polish to yield pure this compound.

-

Chemical Reactivity and Derivatization Potential

The title compound is a versatile intermediate precisely because of the distinct reactivity of its functional groups.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. N-Benzyl-2-chloro-9H-purin-6-amine|lookchem [lookchem.com]

- 4. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs | MDPI [mdpi.com]

- 5. 56025-89-9|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. biosynth.com [biosynth.com]

- 8. chemscene.com [chemscene.com]

- 9. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]

A Technical Guide to the Regioselective Synthesis of 7-benzyl-2-chloro-7H-purin-6-amine from 2,6-Dichloropurine

Introduction

The synthesis of specifically substituted purine analogues is a cornerstone of medicinal chemistry and drug development. The target molecule, 7-benzyl-2-chloro-7H-purin-6-amine, serves as a valuable intermediate for creating a diverse range of compounds, including inhibitors of kinases and other enzymes critical in cell signaling pathways. The synthetic route from the readily available starting material, 2,6-dichloropurine, presents two primary regiochemical challenges: the selective alkylation of the N7 position over the thermodynamically favored N9 position, and the selective amination of the C6 position while retaining the C2-chloro substituent.

This guide provides an in-depth analysis of a robust two-step synthetic strategy, grounded in established principles of purine chemistry. We will explore the mechanistic rationale behind each step, analyze critical process parameters, and provide detailed experimental protocols tailored for researchers and drug development professionals.

Part 1: Overall Synthetic Strategy

The transformation of 2,6-dichloropurine into this compound is efficiently achieved in two sequential reactions:

-

N7-Benzylation: A regioselective SN2 reaction where a benzyl group is attached to the N7 position of the purine imidazole ring. This step yields the key intermediate, 7-benzyl-2,6-dichloro-7H-purine.

-

C6-Amination: A selective nucleophilic aromatic substitution (SNAr) where the chlorine atom at the C6 position is displaced by an amino group to yield the final product.

This strategy hinges on controlling the regioselectivity at each stage, which is dictated by the inherent electronic properties of the purine core and the careful selection of reaction conditions.

Caption: Overall two-step synthesis pathway.

Part 2: Step 1 - Regiocontrolled N7-Benzylation of 2,6-Dichloropurine

Mechanistic Considerations: The N7 vs. N9 Challenge

Direct alkylation of purines with alkyl halides typically produces a mixture of N7 and N9 isomers.[1][2] The N9 position is generally the site of thermodynamic control, leading to the more stable product, while the N7 position is often favored under kinetic control.[1] The ratio of these isomers is highly dependent on factors such as the solvent, the nature of the base, the counter-ion, and temperature.[3] While achieving exclusive N9 alkylation can sometimes be managed by exploiting steric hindrance at the C6 position, selective N7 alkylation is more challenging and often results in isomeric mixtures that require careful separation.[4][5]

The reaction proceeds via the deprotonation of the purine N-H by a base, creating a purine anion. This anion has delocalized negative charge, allowing the incoming electrophile (the benzyl group) to attack at multiple nitrogen atoms. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation of the base, leaving a more reactive "naked" purine anion, which can facilitate the reaction at room temperature.[6]

Protocol Analysis and Critical Parameters

A common and effective method for the benzylation of 2,6-dichloropurine involves using benzyl bromide as the alkylating agent and a moderate base like potassium carbonate (K₂CO₃) in DMSO.[6]

-

Reagents:

-

2,6-Dichloropurine: The electrophilic purine core.

-

Benzyl Bromide (BnBr): The source of the benzyl electrophile. Benzyl chloride can also be used, but may be less reactive.[7]

-

Potassium Carbonate (K₂CO₃): A moderately strong base, sufficient to deprotonate the purine N-H without causing significant side reactions.

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that facilitates the SN2 reaction.

-

The reaction is typically stirred at room temperature. While this method produces both N7 and N9 isomers, it provides a reliable route to the desired N7 intermediate after purification.

Workup and Isomer Separation

Following the reaction, the mixture is typically quenched with water to precipitate the organic products. The crude product, containing a mixture of 7-benzyl-2,6-dichloro-7H-purine and 9-benzyl-2,6-dichloro-9H-purine, is then extracted into an organic solvent. The separation of these regioisomers is the most critical part of this step and is reliably achieved using flash column chromatography on silica gel. The difference in polarity between the N7 and N9 isomers allows for their effective separation.

Part 3: Step 2 - Selective C6-Amination

Mechanistic Considerations: C6 vs. C2 Reactivity

The second step involves the conversion of the C6-chloro group to an amino group. The purine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution (SNAr). In 2,6-disubstituted purines, the C6 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position.[8] This differential reactivity is a well-established principle in purine chemistry and allows for the highly selective substitution at C6 while leaving the C2-chloro group intact.[8][9]

The reaction with ammonia proceeds through a Meisenheimer-like intermediate, where the nucleophile attacks the C6 carbon, followed by the elimination of the chloride ion to restore aromaticity.

Protocol Analysis and Critical Parameters

The amination is typically carried out by treating the 7-benzyl-2,6-dichloro-7H-purine intermediate with a solution of ammonia.

-

Reagents:

-

7-benzyl-2,6-dichloro-7H-purine: The substrate.

-

Ammonia (NH₃): The nucleophile. This is often used as a saturated solution in an alcohol like methanol (NH₃/MeOH) or in a sealed vessel to maintain concentration and pressure.

-

The reaction may be performed at room temperature over an extended period or gently heated in a sealed tube or autoclave to accelerate the conversion. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The resulting product, this compound, often precipitates from the reaction mixture upon cooling or can be isolated after solvent evaporation and purification.

Part 4: Detailed Experimental Protocols

The following protocols are representative procedures. Researchers should adapt them based on laboratory conditions and scale.

Caption: Detailed experimental workflow for the two-step synthesis.

Protocol 1: Synthesis of 7-benzyl-2,6-dichloro-7H-purine

-

To a suspension of 2,6-dichloropurine (1.0 eq) in dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Continue stirring the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting material is consumed (typically 2-4 hours).

-

Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate will form.

-

Stir for 30 minutes, then collect the solid by vacuum filtration, washing with water.

-

Alternatively, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the N7 and N9 isomers.

-

Combine the fractions containing the desired N7 isomer (typically the isomer with different polarity, to be confirmed by characterization) and evaporate the solvent to obtain 7-benzyl-2,6-dichloro-7H-purine as a solid.

Protocol 2: Synthesis of this compound

-

Place the purified 7-benzyl-2,6-dichloro-7H-purine (1.0 eq) in a pressure-rated sealed tube or a round-bottom flask.

-

Add a 7N solution of ammonia in methanol. Ensure the vessel is appropriately sealed.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction by TLC (e.g., using 5% methanol in dichloromethane) until the starting material is no longer visible.

-

Allow the reaction to cool to room temperature. If a precipitate has formed, it can be collected by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography to yield this compound as a pure solid.

Part 5: Data Summary

The following table summarizes expected outcomes and key parameters for the synthesis. Yields are representative and can vary based on reaction scale and purification efficiency.

| Parameter | Step 1: N7-Benzylation | Step 2: C6-Amination |

| Key Reagents | 2,6-Dichloropurine, Benzyl Bromide, K₂CO₃ | 7-benzyl-2,6-dichloro-7H-purine, NH₃/MeOH |

| Solvent | DMSO or DMF | Methanol |

| Temperature | Room Temperature | 60-80°C (Sealed Vessel) |

| Typical Reaction Time | 2-4 hours | 12-24 hours |

| Workup/Purification | Aqueous Quench, Extraction, Column Chromatography | Evaporation, Recrystallization/Chromatography |

| Typical Yield | 30-50% (Isolated N7 isomer) | 70-90% |

| Key Challenge | Separation of N7 and N9 regioisomers | Ensuring complete reaction and purity |

Conclusion

The synthesis of this compound from 2,6-dichloropurine is a classic yet instructive example of regioselective synthesis in heterocyclic chemistry. Success relies on a firm understanding of the competing N7/N9 alkylation pathways and the differential reactivity of the C2 and C6 positions. By carefully controlling reaction conditions and employing robust purification techniques, particularly column chromatography for isomer separation in the first step, researchers can reliably access this valuable synthetic intermediate for further elaboration in drug discovery programs.

References

-

Taylor & Francis Online. (2010, May 17). N-Alkylation of 2,6-Dichloropurine Hydrochloride with a Variety of Alcohols over Alumina Catalyst. Synthetic Communications, 40(12). [Link]

-

Pomeisl, K., et al. (2022). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

- Google Patents. US6455696B2 - Process for preparing 2,6-dichloropurine. Accessed January 17, 2026.

-

MDPI. (2023, January 17). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 896. [Link]

-

European Patent Office. EP 0569421 B1 - Process for the preparation of 2-amino-6-chloropurine and derivatives. Accessed January 17, 2026. [Link]

-

PubMed. (1999). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 64(15), 5477-85. [Link]

-

ACS Publications. (1999). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, 64(15), 5477-5485. [Link]

-

ACS Publications. (2022, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 7(15), 13181-13194. [Link]

-

ResearchGate. Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Accessed January 17, 2026. [Link]

-

ResearchGate. (2010). Facile and Practical Synthesis of 2,6-Dichloropurine. Synthetic Communications, 40(12), 1785-1790. [Link]

- Google Patents.

-

IUCr Journals. (2003). Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1679-o1681. [Link]

-

MDPI. (2023). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules, 28(15), 5789. [Link]

-

bioRxiv. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Accessed January 17, 2026. [Link]

-

ResearchGate. (2018). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. Chemistry - A European Journal, 24(51). [Link]

- Google Patents. WO1993015075A1 - Preparation of 2-amino-6-chloropurine. Accessed January 17, 2026.

-

PubMed. (2003). Introduction of a benzyl group onto the 2'-OH of 6-chloropurine 3'-O-benzoylriboside. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 779-81. [Link]

- Google Patents. CN113234077B - Synthesis method of 2-amino-6-chloropurine. Accessed January 17, 2026.

-

PubMed. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13265-13275. [Link]

-

PubMed. (2014). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Organic Letters, 16(23), 6044-7. [Link]

-

PubMed. (2014). Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells. ChemMedChem, 9(9), 2186-92. [Link]

-

ResearchGate. (2007). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A, 62(1-2). [Link]

-

ResearchGate. (2009). Regioselectivity in Benzylation of Chrysin. Asian Journal of Chemistry, 21, 4856-4860. [Link]

Sources

- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 7-benzyl-2-chloro-7H-purin-6-amine: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 7-benzyl-2-chloro-7H-purin-6-amine, a substituted purine derivative of interest to researchers in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for confirming synthetic outcomes, ensuring purity, and understanding structure-activity relationships (SAR). This document will detail the principles, experimental protocols, and data interpretation for the key spectroscopic techniques employed in the analysis of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Critical Role of Spectroscopic Characterization in Purine Chemistry

Purine analogues are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities.[1][2][3] The precise arrangement of substituents on the purine core dictates the molecule's interaction with biological targets. Consequently, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for meaningful biological evaluation. Spectroscopic techniques provide a detailed "fingerprint" of a molecule, revealing its atomic connectivity and chemical environment.[4][5] For a molecule such as this compound, with multiple substitution sites, a multi-technique approach is essential to definitively establish its isomeric purity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5][6] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for purine derivatives due to its ability to dissolve a wide range of polar compounds and to reveal exchangeable protons (e.g., -NH₂).

-

Instrumentation: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

2D NMR (Optional but Recommended): For unambiguous assignments, especially in complex regions of the spectrum, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.[7]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-8 (Purine) | 8.0 - 8.3 | Singlet | 1H | The C-H proton on the purine ring is typically found in the downfield region due to the electron-withdrawing nature of the heterocyclic system. |

| Phenyl-H | 7.2 - 7.4 | Multiplet | 5H | The five protons of the benzyl group will appear as a complex multiplet in the aromatic region. |

| -NH₂ | 6.5 - 7.5 (broad) | Singlet (broad) | 2H | The amine protons are often broad due to quadrupole effects and exchange with trace amounts of water. Their chemical shift can be highly variable. |

| -CH₂- (Benzyl) | 5.3 - 5.5 | Singlet | 2H | The benzylic methylene protons are deshielded by the adjacent phenyl ring and the purine nitrogen, appearing as a sharp singlet. |

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts are presented below, with assignments based on established data for substituted purines.[7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-6 (Purine) | 158 - 162 | Attached to an amine group, this carbon is significantly deshielded. |

| C-2 (Purine) | 153 - 157 | Attached to chlorine, this carbon is also highly deshielded. |

| C-4 (Purine) | 150 - 154 | A quaternary carbon within the purine ring system. |

| C-8 (Purine) | 140 - 145 | The C-H carbon of the purine ring. |

| C-5 (Purine) | 115 - 120 | A quaternary carbon in the five-membered ring of the purine. |

| Phenyl C (ipso) | 135 - 138 | The quaternary carbon of the phenyl ring attached to the methylene group. |

| Phenyl C (ortho, meta, para) | 127 - 129 | The protonated carbons of the phenyl ring. |

| -CH₂- (Benzyl) | 45 - 50 | The benzylic carbon, deshielded by the adjacent nitrogen and phenyl group. |

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[9][10][11]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for polar, non-volatile molecules like purine derivatives.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: A high voltage is applied to the sample solution as it is nebulized, creating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Tandem MS (MS/MS): For structural confirmation, tandem mass spectrometry can be performed. The protonated molecular ion ([M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

Expected Mass Spectrum and Fragmentation Pattern

For this compound (C₁₂H₁₀ClN₅), the expected monoisotopic mass is 259.0625.

-

Molecular Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 260.07. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) should be observed for the molecular ion peak and any chlorine-containing fragments.

-

Key Fragmentation Pathways: Tandem MS/MS of the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns for N-benzyl purines.[9][12][13] A primary fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. The loss of the benzyl group from the molecular ion would result in a fragment corresponding to the protonated 2-chloro-6-aminopurine core.

Visualizing the Data and Workflow

Molecular Structure

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing both high-field NMR and high-resolution mass spectrometry, is essential for its unambiguous structural confirmation. By following rigorous experimental protocols and applying established principles of spectral interpretation, researchers can confidently verify the identity and purity of this and other related purine derivatives. This foundational data is critical for the advancement of drug discovery programs that rely on these versatile heterocyclic scaffolds.

References

- Unambiguous structural elucidation of base-modified purine nucleosides using NMR. Magnetic Resonance in Chemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1260300408]

- Chen, X.-L., He, J., & Zhao, Y.-F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [URL: https://www.tsijournals.com/articles/electrospray-ionization-tandem-mass-spectrometric-characteristics-and-fragmentation-mechanisms-of-purine-analogues.pdf]

- NMR studies of purines. ResearchGate. [URL: https://www.researchgate.

- Microwave-Promoted Efficient Synthesis of C6-cyclo Secondary Amine Substituted Purine Analogues in Neat Water - Supporting Information. Royal Society of Chemistry. [URL: https://www.rsc.

- MS² fragmentation spectra of PDNS ribotides The structure of the... - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/MS-fragmentation-spectra-of-PDNS-ribotides-The-structure-of-the-fragmented-compound-is_fig2_327891150]

- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. [URL: https://www.researchgate.net/publication/12028169_Mass_Spectrometry_for_Analysis_of_Purine_and_Pyrimidine_Compounds]

- Chemical structures of 2,6,9-trisubstituted purines with biological properties. - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-269-trisubstituted-purines-with-biological-properties_fig1_279173365]

- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306198/]

- ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. [URL: https://www.cell.com/star-protocols/fulltext/S2666-1667(22)00213-3]

- Spectroscopic and Structural Elucidation of 8-Ethynyl-9H-purine: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/b1139]

- 7-Benzyl-6-chloro-7H-purine | C12H9ClN4 | CID 230632 - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/230632]

- This compound. BLDpharm. [URL: https://www.bldpharm.com/products/56025-89-9.html]

- 7H-Purine, 7-benzyl-2,6-dichloro-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C79064269&Mask=200]

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI. [URL: https://www.mdpi.com/1422-8599/5/3/M360/pdf]

- Mass spectrometry for analysis of purine and pyrimidine compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11783523/]

- Chemical structures of 2,6,9-trisubstituted purines with biological... - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-269-trisubstituted-purines-with-biological-properties-I-V_fig2_342898808]

- NMR Studies of DNA Structures Containing Sheared purine•purine and purine•pyrimidine Base Pairs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22607439/]

- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. University of California, Los Angeles. [URL: https://www.chem.ucla.edu/~webspectra/chem117/RefSpectra.pdf]

- Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37765611/]

- Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503460/]

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/nmr-spectroscopy/13c-nmr-chemical-shifts/]

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/nmr-spectroscopy/1h-nmr-chemical-shifts/]

- 2-Chloro-7-(phenylmethyl)-7H-purin-6-amine Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/2-chloro-7-phenylmethyl-7h-purin-6-amine-cas-56025-89-9.html]

- 7-benZyl-2,6-dichloro-7h-purine. ChemScene. [URL: https://www.chemscene.com/products/7-benzyl-2,6-dichloro-7h-purine-cas-56025-87-7.html]

- N-benzyl-2-chloro-7H-purin-6-amine Formula. ECHEMI. [URL: https://www.echemi.com/products/pd218081-39639-47-9.html]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unambiguous structural elucidation of base-modified purine nucleosides using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMR studies of DNA structures containing sheared purine•purine and purine•pyrimidine base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. article.sapub.org [article.sapub.org]

An In-Depth Technical Guide to 7-benzyl-2-chloro-7H-purin-6-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-benzyl-2-chloro-7H-purin-6-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical identity, including its CAS number, molecular formula, and weight. A significant focus is placed on its synthetic pathway, with a detailed, step-by-step protocol for its preparation from 7-benzyl-2,6-dichloro-7H-purine. The guide also covers its physicochemical properties, spectroscopic data for structural elucidation, and safety and handling precautions. Furthermore, it explores the compound's relevance and applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Introduction: The Significance of Substituted Purines in Drug Discovery

Purine analogues are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities that have led to their development as antiviral, anticancer, and immunosuppressive agents. The strategic substitution on the purine core allows for the fine-tuning of their interaction with various biological targets. This compound, a member of this versatile class of compounds, serves as a crucial intermediate in the synthesis of complex molecules with therapeutic potential. The presence of a chloro group at the 2-position and an amino group at the 6-position, combined with a benzyl group at the 7-position of the purine ring, offers multiple points for further chemical modification, making it a valuable scaffold for creating libraries of potential drug candidates.

Chemical Identity and Properties

CAS Number: 56025-89-9[1]

Molecular Formula: C₁₂H₁₀ClN₅

Molecular Weight: 259.69 g/mol

Physicochemical Properties:

| Property | Value |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO and DMF |

| Storage | Store at 2-8°C, away from light and moisture |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from 2,6-dichloropurine. The first step involves the regioselective benzylation at the N7 position, followed by a selective amination at the C6 position.

Step 1: Synthesis of 7-benzyl-2,6-dichloro-7H-purine (Precursor)

The precursor, 7-benzyl-2,6-dichloro-7H-purine (CAS No. 56025-87-7), is synthesized by the alkylation of 2,6-dichloropurine with benzyl bromide.[2][3]

Reaction Scheme:

Caption: Synthesis of the precursor, 7-benzyl-2,6-dichloro-7H-purine.

Experimental Protocol:

-

To a stirred solution of 2,6-dichloropurine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2-3 equivalents).

-

To this suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 7-benzyl-2,6-dichloro-7H-purine as a white to off-white solid.

Step 2: Selective Amination to Yield this compound

The C6 position of the purine ring is more susceptible to nucleophilic substitution than the C2 position. This reactivity difference allows for the selective amination of 7-benzyl-2,6-dichloro-7H-purine.

Reaction Scheme:

Caption: Selective amination at the C6 position.

Experimental Protocol:

-

Suspend 7-benzyl-2,6-dichloro-7H-purine (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a sealed reaction vessel.

-

Add an excess of an ammonia source, such as a concentrated aqueous solution of ammonia or a saturated solution of ammonia in an alcohol.

-

Heat the mixture at a temperature ranging from 80°C to 120°C for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, filter the solid, wash with cold solvent, and dry.

-

If the product remains in solution, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Structural Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a singlet for the CH₂ group and multiplets for the aromatic protons), a singlet for the purine C8-H, and a broad singlet for the NH₂ protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the purine ring carbons and the benzyl group carbons. The chemical shifts of C2, C4, C5, C6, and C8 of the purine core are diagnostic.[4]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 259.0625 (for the most abundant isotopes). The isotopic pattern due to the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and benzyl groups, C=N and C=C stretching of the purine ring, and C-Cl stretching.

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. The 2-chloro and 6-amino groups serve as handles for further functionalization, allowing for the creation of diverse chemical libraries.

Kinase Inhibitors:

Substituted purines are well-established scaffolds for the development of kinase inhibitors. The 2,6,7-trisubstituted purine core can be tailored to target the ATP-binding site of various kinases, which are often dysregulated in cancer and inflammatory diseases. The benzyl group at the N7 position can occupy a hydrophobic pocket in the kinase domain, while modifications at the C2 and C6 positions can be used to enhance potency and selectivity.[6] For instance, analogues of this compound could be explored as inhibitors of cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), or FMS-like tyrosine kinase 3 (FLT3).[6]

Antiviral and Anticancer Agents:

Purine analogues have a long history as antiviral and anticancer drugs. By mimicking endogenous nucleosides, they can interfere with DNA and RNA synthesis or other crucial cellular processes. The structural motifs present in this compound can be incorporated into more complex nucleoside or non-nucleoside analogues to explore their potential as therapeutic agents. The cytotoxicity of related substituted purine derivatives has been demonstrated against various cancer cell lines.[7][8]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.[9]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Suppliers

This compound and its precursor are available from various chemical suppliers specializing in research chemicals and building blocks. Some of the notable suppliers include:

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its synthesis from readily available starting materials and the potential for diverse functionalization make it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their drug discovery endeavors.

References

-

PubChem. 7-Benzyl-6-chloro-7H-purine. [Link]

- Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues. Journal of Medicinal Chemistry.

- Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry.

- X-Ray crystal structure of N-7-alkylated purine regioisomer.

- Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflamm

- Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal.

-

SpectraBase. N-(2-Chlorobenzyl)-7H-purin-6-amine. [Link]

- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.

- Cytotoxicity assay on several theophylline-7-acetic acid amides with amino acids. Pharmacia.

- Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. Journal of Medicinal Chemistry.

- Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants. Journal of Medicinal Chemistry.

-

NIST. 7H-Purine, 7-benzyl-2,6-dichloro-. [Link]

- Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Deriv

- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre

-

PubChem. N-benzyl-7H-purin-6-amine. [Link]

- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv.

-

NIST. Benzyl chloride. [Link]

- Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride precursors.

- Crystal structure of 2-[benzyl-(7-oxo-cyclohepta-1,3,5-trienyl)-amino]-N-cyclohexylpropanamide.

Sources

- 1. 56025-89-9|this compound|BLD Pharm [bldpharm.com]

- 2. biosynth.com [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. 7-Benzyl-6-chloro-7H-purine | C12H9ClN4 | CID 230632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

The Emerging Therapeutic Potential of 7-benzyl-2-chloro-7H-purin-6-amine Derivatives: A Technical Guide for Drug Discovery

Foreword: The Purine Scaffold as a Cornerstone of Modern Drug Discovery

The purine ring system, a fundamental component of nucleic acids and a key player in cellular signaling, has long been a privileged scaffold in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has led to the development of numerous successful therapeutics, particularly in the realms of oncology and virology. Within this diverse chemical space, 2,6,7-trisubstituted purines have emerged as a class of compounds with significant potential for the development of novel anticancer agents. This guide focuses on a specific, yet highly promising, subset: the 7-benzyl-2-chloro-7H-purin-6-amine derivatives. We will delve into their synthesis, explore their anticipated biological activities based on robust evidence from related compounds, and provide detailed experimental protocols for their evaluation, thereby offering a comprehensive roadmap for researchers and drug development professionals.

The Rationale: Why this compound?

The strategic placement of substituents on the purine core is paramount to achieving target specificity and potent biological activity. The this compound scaffold offers a unique combination of features:

-

The 7-Benzyl Group: This lipophilic group can enhance membrane permeability and provide crucial interactions within the binding pockets of target proteins. The benzyl ring also offers a modifiable handle for structure-activity relationship (SAR) studies, allowing for fine-tuning of steric and electronic properties.

-

The 2-Chloro Group: The presence of a halogen at the C2 position can significantly influence the electronic distribution of the purine ring, potentially enhancing binding affinity. It also serves as a synthetic handle for further diversification.

-

The 6-Amine Group: This position is critical for hydrogen bonding interactions and offers a key point for introducing a wide range of substituents to explore the chemical space and optimize biological activity.

This guide will explore the hypothesis that derivatives of this scaffold are likely to exhibit potent anticancer activity, primarily through the induction of apoptosis and cell cycle arrest, common mechanisms for many purine-based antineoplastics.[1]

Synthetic Strategy: A Modular Approach to Library Generation

The synthesis of a diverse library of this compound derivatives can be achieved through a convergent and modular approach, starting from the key intermediate, 7-benzyl-2,6-dichloro-7H-purine.

Synthesis of the Key Intermediate: 7-benzyl-2,6-dichloro-7H-purine

The starting material, 7-benzyl-2,6-dichloro-7H-purine, is commercially available, providing a convenient entry point for the synthesis of the target library.[2][3] The synthesis of this intermediate can be achieved through the benzylation of 2,6-dichloropurine.

Diversification at the C6 Position

The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of amine-containing side chains. This is the primary point of diversification for generating a library of this compound derivatives.

Experimental Protocol: Synthesis of 7-benzyl-2-chloro-N-substituted-7H-purin-6-amine Derivatives

-

Reaction Setup: To a solution of 7-benzyl-2,6-dichloro-7H-purine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-benzyl-2-chloro-N-substituted-7H-purin-6-amine derivative.

-

Characterization: Confirm the structure of the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: A Multi-pronged Approach to Uncovering Anticancer Potential

A systematic biological evaluation is crucial to identify lead compounds and elucidate their mechanism of action. Based on the known activities of related purine derivatives, we propose a screening cascade focused on identifying compounds with potent cytotoxic, pro-apoptotic, and cell cycle-disrupting activities.

In Vitro Cytotoxicity Screening

The initial step involves screening the synthesized library of derivatives against a panel of human cancer cell lines to determine their cytotoxic potential.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized purine derivatives for a specified period, typically 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.

| Derivative | Substitution at C6 | Hypothetical IC50 (µM) vs. MCF-7 | Hypothetical IC50 (µM) vs. A549 |

| Lead-1 | 4-Methoxybenzylamine | 5.2 | 8.1 |

| Lead-2 | 3-Chlorobenzylamine | 3.8 | 6.5 |

| Lead-3 | Piperidine | 12.5 | 18.2 |

| Doxorubicin | (Positive Control) | 0.5 | 0.8 |

This table presents hypothetical data to illustrate the expected outcomes of a cytotoxicity screen.

Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Compounds exhibiting significant cytotoxicity should be further investigated to determine their mechanism of action. The induction of apoptosis and cell cycle arrest are common mechanisms for anticancer purine derivatives.[1]

Experimental Protocol: Annexin V/Propidium Iodide Assay for Apoptosis

-

Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

-

Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry Analysis: Incubate the cells in the dark and analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Treatment and Fixation: Treat cells with the test compounds for 24 hours. Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[6]

-

Staining: Wash the fixed cells and resuspend in a solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[7]

Visualizing the Proposed Mechanism

The anticipated mechanism of action, involving the induction of apoptosis and cell cycle arrest, can be visualized as follows:

Caption: Proposed mechanism of action for this compound derivatives.

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Systematic modification of the this compound scaffold is essential for understanding the SAR and for optimizing the potency and selectivity of lead compounds.

Modifications of the C6-Substituent

-

Aromatic vs. Aliphatic Amines: Explore a range of both aromatic and aliphatic amines to probe the steric and electronic requirements of the target's binding pocket.

-

Substituents on the Benzyl Ring: For derivatives with a benzylamine at C6, introduce electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the benzyl ring to modulate the electronic properties and explore potential interactions. Based on related 7-deaza-6-benzylthioinosine analogues, substitutions at the para and meta positions may enhance activity.[8]

Modifications of the 7-Benzyl Group

-

Substituents on the Benzyl Ring: Introduce substituents on the 7-benzyl group to investigate its role in binding and to potentially improve pharmacokinetic properties.

Caption: Iterative workflow for SAR-guided lead optimization.

Future Directions and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the potential for diversification at multiple positions make this an attractive chemical class for exploration. The proposed workflow, from synthesis and in vitro screening to mechanism of action studies and SAR-guided optimization, provides a comprehensive framework for advancing these compounds through the drug discovery pipeline.

Future studies should focus on identifying the specific molecular targets of the most potent derivatives. Given that N6-benzyladenosine analogs have been shown to target farnesyl pyrophosphate synthase (FPPS), this could be a valuable starting point for target identification studies.[9] Furthermore, in vivo efficacy studies in relevant animal models will be crucial to validate the therapeutic potential of lead compounds.

References

-

Bio-Rad Antibodies. (n.d.). BrdU Staining of Cells for Cell Cycle Analysis & Apoptosis Protocol. Retrieved from [Link]

-

Capri, M., & Barbieri, D. (n.d.). Analysis of Cell Cycle. Purdue University Cytometry Laboratories. Retrieved from [Link]

- Dolezel, P., et al. (2011). Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes. Toxicology in Vitro, 25(3), 652-656.

- Ghavre, M., et al. (2024). Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. BMC Chemistry, 18(1), 1-16.

- Gomez, L., et al. (2021). Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. Chemistry & Biodiversity, 18(11), e2100523.

-

Hassan, M., et al. (n.d.). Apoptosis Protocols. USF Health - University of South Florida. Retrieved from [Link]

- Karakas, D., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903.

- Lolicato, F., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7146.

- Paskaleva, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7167.

- Shah, P., et al. (2008). Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. Journal of Medicinal Chemistry, 51(13), 3934-3945.

- Slaninova, I., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry, 28(22), 115723.

-

Stem Cell Core Facility. (n.d.). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Wellcome Trust - Medical Research Council. Retrieved from [Link]

Sources

- 1. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis Protocols | USF Health [health.usf.edu]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Analysis of Cell Cycle [cyto.purdue.edu]

- 8. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the N7-Benzylated Purine Scaffold: A Guide to the Synthesis of 2,6-Disubstituted Purine Analogues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of purine analogues is a cornerstone of medicinal chemistry, yielding compounds with profound therapeutic potential, including antiviral and anticancer agents.[1] However, achieving regioselective substitution on the purine core presents a significant synthetic challenge. This guide elucidates the strategic importance of N7-benzylated purine intermediates, with a focus on the synthetic transformations originating from 7-benzyl-2,6-dichloro-7H-purine . We will explore how this scaffold enables the controlled, sequential substitution at the C6 and C2 positions, using 7-benzyl-2-chloro-7H-purin-6-amine as a pivotal intermediate, and culminating in the deprotection of the N7-benzyl group to yield the final target molecules. This document provides field-proven insights, detailed experimental protocols, and the causal logic behind key synthetic choices for professionals in drug development.

Introduction: The Challenge of Regioselective Purine Synthesis

Purine analogues are a class of heterocyclic compounds that mimic endogenous purines, such as adenine and guanine. Their structural similarity allows them to interact with a wide array of biological targets, leading to their use as potent therapeutic agents.[2] The development of novel purine derivatives often requires precise substitution at the C2, C6, and N9 positions of the purine ring.[3]

A primary obstacle in this field is controlling regioselectivity. Direct alkylation of a purine, for instance, often yields a mixture of N7 and N9 isomers, which can be difficult to separate and lead to lower overall yields.[4] Furthermore, the inherent reactivity of the different positions on the purine core must be carefully managed to achieve the desired substitution pattern. The use of protecting groups and strategic intermediates is therefore paramount. The N7-benzyl group serves as an excellent protecting group that not only blocks the N7 position but also influences the reactivity of the C2 and C6 positions, enabling a controlled and sequential approach to synthesis.

The Keystone Intermediate: 7-Benzyl-2,6-dichloro-7H-purine

The journey towards complex 2,6-disubstituted purines begins with a robust and versatile starting material: 7-benzyl-2,6-dichloro-7H-purine.[5] This compound is strategically designed to overcome common synthetic hurdles.

-

The N7-Benzyl Group: This group serves two critical functions. Firstly, it acts as a protecting group, preventing unwanted reactions at the N7 position. Secondly, its presence directs the initial nucleophilic substitution to the more reactive C6 position over the C2 position.

-

The C2 and C6 Chloro-Substituents: Chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity between C6-Cl and C2-Cl allows for sequential displacement, providing a powerful tool for building molecular diversity.[6]

Synthesis of 7-Benzyl-2,6-dichloro-7H-purine

The preparation of this key intermediate typically involves the direct benzylation of 2,6-dichloropurine. It is crucial to note that this reaction often produces a mixture of the desired N7-benzyl isomer and the N9-benzyl isomer.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 7-Benzyl-2,6-dichloro-7H-purine | C₁₂H₈Cl₂N₄ | 279.12 | Powder | 56025-87-7 |

| This compound | C₁₂H₁₀ClN₅ | 259.70 | Solid | 56025-89-9 |

| N-Benzyl-2-chloro-9H-purin-6-amine | C₁₂H₁₀ClN₅ | 259.70 | Solid | 39639-47-9 |

Experimental Protocol 1: Synthesis of 7-Benzyl-2,6-dichloro-7H-purine

This protocol is adapted from established methodologies for the N-alkylation of purines.[4]

-

Reaction Setup: To a suspension of 2,6-dichloropurine (1 eq.) and potassium carbonate (K₂CO₃, ~2 eq.) in anhydrous dimethylformamide (DMF), add benzyl bromide (1.1 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).

-

Reaction Execution: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the starting material is consumed, pour the reaction mixture into ice water. An off-white precipitate will form. Adjust the pH to ~5 with a mild acid like acetic acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or methylene chloride (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting residue contains a mixture of N7 and N9 isomers.

-

Chromatography: Purify the crude product by silica gel column chromatography to separate the 7-benzyl-2,6-dichloro-7H-purine from its N9 isomer.

Core Synthetic Strategy: From Dichloro- to Disubstituted Purines

The power of the 7-benzyl-2,6-dichloro-7H-purine scaffold lies in its ability to undergo sequential SNAr reactions. This workflow allows for the introduction of two different substituents at the C6 and C2 positions in a controlled manner.

Caption: General workflow for 2,6-disubstituted purine synthesis.

Step 1: Selective Substitution at C6 to Yield this compound

The first transformation involves the selective substitution of the chlorine atom at the C6 position. This position is more activated towards nucleophilic attack than the C2 position. By reacting 7-benzyl-2,6-dichloro-7H-purine with ammonia or a primary/secondary amine, a wide variety of N6-substituted derivatives, including the title compound This compound , can be synthesized.[10]

Experimental Protocol 2: General Procedure for N6-Amination

-

Reaction Setup: Dissolve 7-benzyl-2,6-dichloro-7H-purine (1 eq.) in a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: Add the desired amine (e.g., aqueous ammonia for the title compound, or a substituted amine like benzylamine for other analogues) (2-3 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq.).

-

Reaction Execution: Heat the mixture to reflux (typically 60-80 °C) and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure N6-substituted-7-benzyl-2-chloro-7H-purine derivative.

Step 2: Diversification at the C2 Position

With the C6 position functionalized, the remaining chlorine at C2 serves as a handle for further diversification. The 2-chloro group of intermediates like this compound can be displaced by various nucleophiles or engaged in metal-catalyzed cross-coupling reactions.

-

SNAr Reactions: Stronger nucleophiles or higher reaction temperatures can enable the displacement of the C2-chloro group.

-

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings allow for the formation of C-C or C-N bonds, introducing aryl, alkynyl, or new amino groups at the C2 position.

Sources

- 1. jchps.com [jchps.com]

- 2. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 4. Synthesis routes of 9-Benzyl-2,6-dichloro-9H-purine [benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 56025-89-9|this compound|BLD Pharm [bldpharm.com]

- 9. lookchem.com [lookchem.com]

- 10. Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives [mdpi.com]

The Biological Significance of N7-Substituted Purine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Substitution at the N7 position of the purine ring system unlocks a remarkable diversity of biological activities, transforming the fundamental building blocks of nucleic acids into potent modulators of cellular processes. This technical guide provides an in-depth exploration of the biological significance of N7-substituted purine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing these compounds, their diverse roles as enzyme inhibitors, receptor ligands, and therapeutic agents, and the critical impact of N7-methylation on DNA integrity and repair. This guide will further provide detailed experimental protocols and visual diagrams to facilitate a deeper understanding and practical application of this knowledge in the pursuit of novel therapeutic interventions.

Introduction: The N7 Position - A Gateway to Biological Activity

The purine scaffold, a fundamental component of DNA, RNA, and essential cofactors, presents multiple sites for chemical modification. While the N9 position is more commonly substituted in endogenous nucleosides and many synthetic analogs, derivatization at the N7 position has emerged as a compelling strategy in medicinal chemistry. This seemingly subtle positional isomerism can dramatically alter a molecule's three-dimensional structure, electronic properties, and hydrogen bonding capabilities, leading to profound differences in biological activity compared to their N9 counterparts.[1] N7-substituted purines have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, and anti-inflammatory activities, by interacting with a diverse array of biological targets.[2][3] This guide will illuminate the chemical and biological nuances that make the N7 position a critical focus for modern drug discovery.

Synthetic Strategies for N7-Substituted Purines

The regioselective synthesis of N7-substituted purines can be challenging due to the thermodynamic preference for N9-alkylation.[4] However, several synthetic methodologies have been developed to favor substitution at the N7 position.

Direct Alkylation of Purines

Direct alkylation of purine derivatives with alkyl halides under basic conditions often yields a mixture of N7 and N9 isomers.[5] The ratio of these isomers is influenced by the nature of the purine substrate, the alkylating agent, and the reaction conditions. While this method can be straightforward, the separation of regioisomers can be a significant hurdle.

Regioselective Synthesis from Imidazole or Pyrimidine Precursors

A more controlled approach involves the cyclization of appropriately substituted imidazole or pyrimidine precursors.[6] This multi-step but often more regioselective strategy allows for the unambiguous construction of the desired N7-substituted purine core.

Experimental Protocol: Regioselective N7-tert-Alkylation of 6-Substituted Purines [5]

This protocol describes a direct, regioselective method for introducing a tert-alkyl group at the N7 position of a 6-substituted purine.

Materials:

-

6-substituted purine

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

tert-alkyl halide (e.g., tert-butyl bromide)

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous acetonitrile (ACN)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) supplies

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Silylation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 6-substituted purine (1 equivalent) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2-3 equivalents) and stir the mixture at room temperature until the purine is completely dissolved and silylated (monitor by TLC).